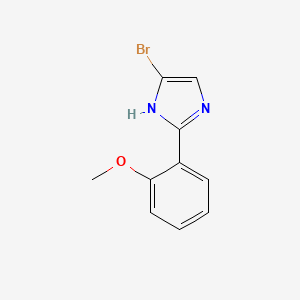

4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Description

4-Bromo-2-(2-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative featuring a bromine atom at the 4-position and a 2-methoxyphenyl group at the 2-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their diverse applications in medicinal chemistry, catalysis, and materials science. However, synthetic routes to this compound are notably challenging; highlights unsuccessful attempts to oxidize 2-(2-methoxyphenyl)-1H-imidazoline to the target imidazole, indicating steric or electronic barriers during synthesis .

Properties

IUPAC Name |

5-bromo-2-(2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-8-5-3-2-4-7(8)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKBYEPBDRNPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265238 | |

| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-37-6 | |

| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(2-methoxyphenyl)-1H-imidazole.

Bromination: The bromination of 2-(2-methoxyphenyl)-1H-imidazole is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol group would yield a thioether derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

A. Medicinal Chemistry

4-Bromo-2-(2-methoxyphenyl)-1H-imidazole has been investigated for its potential as a lead compound in drug design. Its structural characteristics suggest that it may interact effectively with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties, making it a candidate for developing treatments against resistant bacterial strains.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.3 | Induction of apoptosis via caspase activation |

| A549 | 6.34 | Inhibition of cell proliferation |

B. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has shown promise in inhibiting amyloid-beta production, which is crucial for preventing neurodegenerative diseases like Alzheimer's. This compound's action on secretase enzymes suggests it may play a role in mitigating cognitive decline.

A. Anticancer Efficacy

A study focused on modifying the phenyl ring of imidazole derivatives demonstrated enhanced anticancer activity against MCF-7 cells through strategic substitutions that improved binding affinity to target proteins involved in cell proliferation.

B. Neurodegenerative Disease Prevention

In a patent study aimed at identifying neuroprotective compounds, this compound was identified as a lead candidate due to its inhibitory effects on amyloid-beta production.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole and related compounds:

Physical and Spectral Properties

- Melting Points : The naphthyl-substituted analog (12) exhibits a lower melting point (80–83°C) compared to bromomethylphenyl derivatives (e.g., 152–154°C for 2b in ), likely due to differences in molecular symmetry and packing efficiency .

- Spectroscopy : While spectral data for the target compound are lacking, related compounds show characteristic IR peaks for Ar–H (~3050 cm⁻¹) and C=C (~1600 cm⁻¹) . LC–MS data for fluorophenyl-substituted imidazoles (e.g., [M+H]+ = 313.250) provide benchmarks for molecular ion identification .

Research Findings and Implications

- Synthetic Limitations : The failed oxidation of 2-(2-methoxyphenyl)-1H-imidazoline underscores the need for alternative routes, such as direct imidazole ring formation using glyoxal and ammonium acetate, as demonstrated for 2-(2-hydroxyphenyl)-1H-imidazole .

Biological Activity

4-Bromo-2-(2-methoxyphenyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H10BrN3O

- Molecular Weight : 256.11 g/mol

- CAS Number : 1415562-37-6

The biological activity of imidazole derivatives often involves interaction with various molecular targets. For this compound, the mechanisms may include:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play roles in inflammatory responses and cancer progression.

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study evaluating various imidazole compounds demonstrated that this compound showed promising cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 6.8 |

| A549 (Lung Cancer) | 7.2 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

Imidazole derivatives are also recognized for their antibacterial properties. The antibacterial efficacy of this compound was assessed against various bacterial strains, showing notable activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

The compound's mechanism includes disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Antiviral Activity

The antiviral potential of imidazole compounds has been explored, particularly against viral infections such as HIV and influenza. Preliminary studies suggest that this compound may exhibit inhibitory effects on viral replication.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of several imidazole derivatives, including this compound, against human tumor cell lines. The results indicated that this compound had a higher selectivity index compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development.

- Antibacterial Evaluation : In a comparative study of various imidazole derivatives, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent in combating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-(2-methoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with ammonium acetate in the presence of bromine sources. Key steps include:

- Precursor preparation : Reacting 2-methoxybenzaldehyde with ammonium acetate and bromine in acetic acid under reflux .

- Temperature control : Maintaining 80–100°C to avoid side reactions (e.g., over-bromination).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst (e.g., p-TsOH) can enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm). C NMR identifies carbonyl and brominated carbons .

- FTIR : Peaks at 1610–1630 cm (C=N stretch) and 750–800 cm (C-Br stretch) validate the imidazole core .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 293.0) and bromine isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

- Methodological Answer :

- X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between the imidazole and methoxyphenyl groups (typically 15–30°) .

- ORTEP-3 GUI : Visualizes thermal ellipsoids to assess positional disorder, especially around the bromine substituent .

- Validation : Compare experimental data (CCDC entry) with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify computational biases .

Q. What strategies address contradictory bioactivity results in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC values, ensuring replicates (n ≥ 3) to mitigate outliers .

- Selectivity assays : Test against off-target kinases (e.g., EGFR vs. VEGFR2) to confirm specificity .

- Solvent effects : Compare DMSO vs. aqueous solubility; >10% DMSO may denature proteins, skewing results .

Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Hammett analysis : The methoxy group (-OCH) acts as an electron donor (+M effect), lowering the imidazole ring’s electrophilicity. This reduces nucleophilic attack rates at C-4 (bromine site) .

- DFT calculations : HOMO-LUMO gaps (≈4.5 eV) indicate moderate reactivity, aligning with observed stability in acidic conditions .

- Comparative studies : Replace -OCH with -NO (electron-withdrawing) to observe increased bromine substitution kinetics .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.